

4-Butoxy-3-ethoxybenzaldehyde chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Butoxy-3-ethoxybenzaldehyde

Cat. No.: B1270981

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An In-depth Technical Guide to 4-Butoxy-3-ethoxybenzaldehyde

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of **4-Butoxy-3-ethoxybenzaldehyde** for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates predicted data and methodologies based on analogous compounds and established organic chemistry principles.

Chemical Structure and Properties

4-Butoxy-3-ethoxybenzaldehyde is an aromatic aldehyde characterized by a benzene ring substituted with a formyl group, a butoxy group at the C4 position, and an ethoxy group at the C3 position.

Chemical Structure:

Molecular Formula: C₁₃H₁₈O₃ [\[1\]](#)

Molecular Weight: 222.29 g/mol [\[1\]](#)

CAS Number: 93567-90-9 [\[1\]](#)

Physicochemical Properties

Quantitative data for **4-Butoxy-3-ethoxybenzaldehyde** is not readily available in the literature. The following table summarizes key physicochemical properties, including predicted values where experimental data is absent.

Property	Value	Source
Molecular Weight	222.29 g/mol	[1]
Molecular Formula	C13H18O3	[1]
CAS Number	93567-90-9	[1]
Predicted XlogP	3.2	[2]
Predicted Boiling Point	~300-320 °C	Inferred from analogs
Predicted Melting Point	Not available	-
Appearance	Likely a colorless to pale yellow liquid or low-melting solid	Inferred from analogs
Solubility	Expected to be soluble in organic solvents like ethanol, ether, and acetone; poorly soluble in water	Inferred from analogs

Spectroscopic Data (Predicted)

Detailed experimental spectra for **4-Butoxy-3-ethoxybenzaldehyde** are not currently published. However, the expected spectral characteristics can be predicted based on its structure and data from similar compounds like 4-ethoxy-3-methoxybenzaldehyde and 4-butoxybenzaldehyde.[3][4][5][6]

¹H NMR (Proton Nuclear Magnetic Resonance):

- Aldehyde proton (-CHO): A singlet peak around δ 9.8-10.0 ppm.
- Aromatic protons: Three peaks in the aromatic region (δ 6.8-7.8 ppm), likely exhibiting a complex splitting pattern due to the substitution.

- Butoxy group (-OCH₂CH₂CH₂CH₃): A triplet for the -OCH₂- protons around δ 4.0-4.2 ppm, a multiplet for the next -CH₂- protons, another multiplet for the subsequent -CH₂-, and a triplet for the terminal -CH₃ protons.
- Ethoxy group (-OCH₂CH₃): A quartet for the -OCH₂- protons around δ 4.1-4.3 ppm and a triplet for the -CH₃ protons around δ 1.4-1.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

- Carbonyl carbon (-CHO): A peak around δ 190-192 ppm.
- Aromatic carbons: Six distinct peaks in the aromatic region (δ 110-160 ppm), with carbons attached to oxygen appearing at lower field.
- Butoxy and Ethoxy carbons: Peaks corresponding to the aliphatic carbons of the ether groups in the δ 15-70 ppm range.

IR (Infrared) Spectroscopy:

- C=O stretch (aldehyde): A strong, characteristic absorption band around 1680-1700 cm⁻¹.[\[7\]](#)
- C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.[\[7\]](#)
- C-O stretch (ethers): Strong bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹.
- Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.
- Aromatic C-H stretch: Bands above 3000 cm⁻¹.

Mass Spectrometry (MS):

- Molecular Ion (M⁺): A peak at m/z = 222.
- Fragmentation Pattern: Expect fragmentation corresponding to the loss of the aldehyde group, butoxy group, and ethoxy group, leading to characteristic fragment ions. Predicted collision cross-section data for various adducts is available.[\[2\]](#)

Experimental Protocols

As specific synthesis protocols for **4-Butoxy-3-ethoxybenzaldehyde** are not detailed in the literature, a plausible synthetic route based on the well-established Williamson ether synthesis is proposed below.^{[8][9][10]} This method is widely used for preparing ethers from an organohalide and an alkoxide.^[10]

Proposed Synthesis of 4-Butoxy-3-ethoxybenzaldehyde

The synthesis can be envisioned as a two-step process starting from 3,4-dihydroxybenzaldehyde.

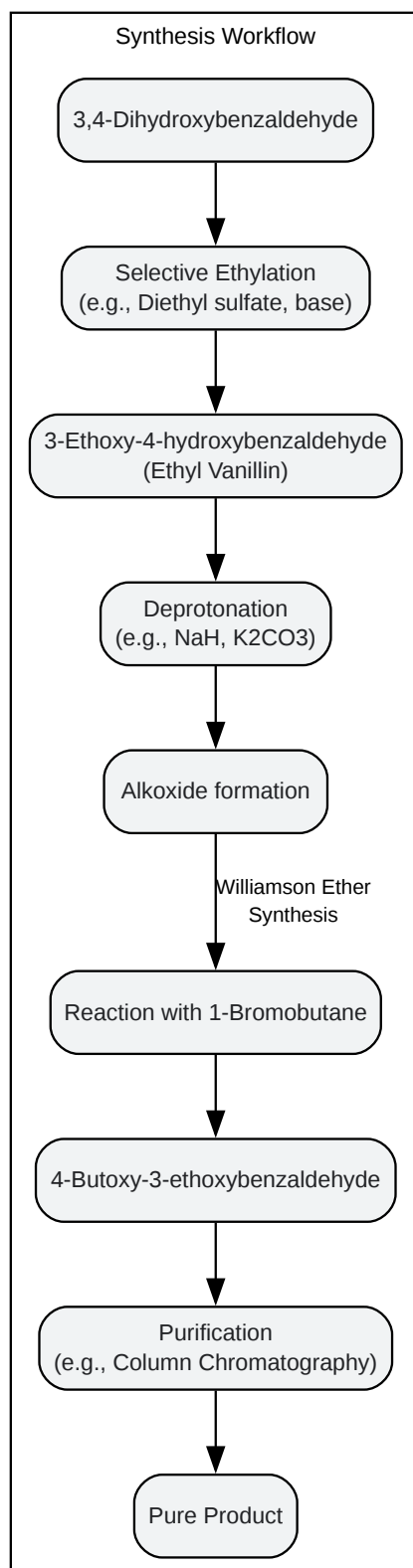
Step 1: Mono-ethoxylation of 3,4-dihydroxybenzaldehyde to form 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin).

This step involves the selective ethylation of one of the hydroxyl groups.

Step 2: Butylation of 3-ethoxy-4-hydroxybenzaldehyde to yield **4-Butoxy-3-ethoxybenzaldehyde**.

This is a standard Williamson ether synthesis.

Experimental Workflow Diagram:



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Caption: A proposed workflow for the synthesis of **4-Butoxy-3-ethoxybenzaldehyde**.

Detailed Methodology (Hypothetical):

Materials:

- 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)
- 1-Bromobutane
- Potassium carbonate (K_2CO_3) or Sodium hydride (NaH)
- Anhydrous N,N-Dimethylformamide (DMF) or Acetone
- Ethyl acetate
- Hexane
- Silica gel for column chromatography

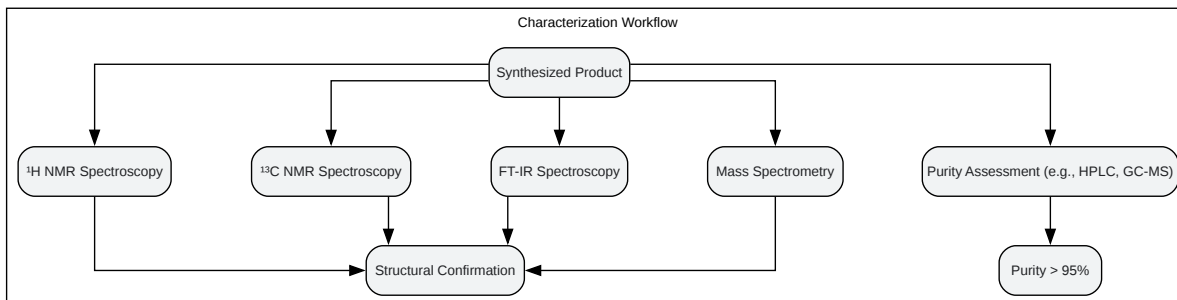
Procedure:

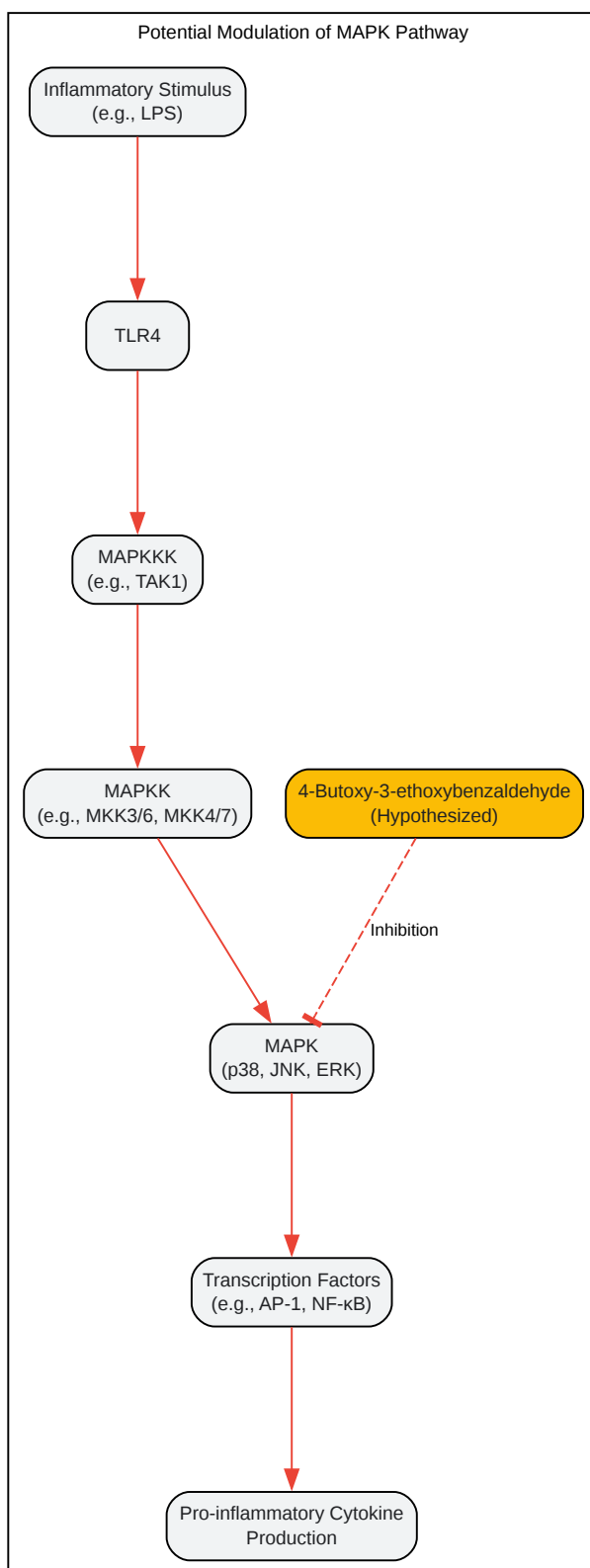
- To a solution of 3-ethoxy-4-hydroxybenzaldehyde (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
- Stir the mixture at room temperature for 30 minutes.
- Add 1-bromobutane (1.2 equivalents) dropwise to the reaction mixture.
- Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
- After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
- Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain pure **4-Butoxy-3-ethoxybenzaldehyde**.

Characterization Protocol

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

Characterization Workflow Diagram:





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